25-HydroxyluMisterol3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-HydroxyluMisterol3 involves multiple steps, starting from cholesterol. The process typically includes hydroxylation reactions facilitated by specific enzymes or chemical reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process involves the use of catalysts and solvents to enhance the yield and purity of the compound. The final product is then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
25-HydroxyluMisterol3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
25-HydroxyluMisterol3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and vitamin D analogs.
Biology: It plays a crucial role in studying the metabolic pathways of cholesterol and vitamin D.
Medicine: It is used in the development of drugs for treating diseases related to vitamin D deficiency and cholesterol metabolism.
Industry: It is used in the production of supplements and fortified foods to enhance their nutritional value.
Mechanism of Action
The mechanism of action of 25-HydroxyluMisterol3 involves its interaction with specific enzymes and receptors in the body. It acts as a precursor to active forms of vitamin D, which then bind to vitamin D receptors (VDR) and regulate various biological processes. The molecular targets include enzymes like CYP27A1 and CYP2R1, which are involved in the hydroxylation of cholesterol derivatives .
Comparison with Similar Compounds
Similar Compounds
24-Hydroxylumisterol3: Another derivative of lumisterol with similar properties but different hydroxylation sites.
25-Hydroxycholesterol: A closely related compound with similar metabolic pathways but different biological activities.
Uniqueness
25-HydroxyluMisterol3 is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the synthesis of active vitamin D forms. Its distinct chemical structure allows it to interact with specific enzymes and receptors, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFYNCJHSCTBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.